6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
4-methyl-6-prop-2-enylsulfonyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-6-18(16,17)10-4-5-12-11(8-10)9(2)7-13(15)14-12/h3-5,7-8H,1,6H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRROVTXAKHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one typically involves the functionalization of the quinolinone core. One common method is the sulfonylation of 4-methylquinolin-2(1H)-one with allylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate sulfonate ester, which then undergoes intramolecular cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The allylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their PDE3 Inhibitory Activity
Key Findings :
Substituent Effects on PDE3 Inhibition: Piperazine- and piperidine-linked derivatives (e.g., 4j and MC2) exhibit superior PDE3 inhibitory activity (IC₅₀ = 0.20–0.22 µM) compared to benzyloxy-substituted analogs (IC₅₀ = 0.43 µM) . This suggests that bulky, nitrogen-containing substituents enhance binding to the PDE3 catalytic domain.
Selectivity for Inotropic vs. Chronotropic Effects: Compound 4j demonstrates high selectivity for increasing cardiac contractility (+165% inotropic effect) over heart rate (+115% chronotropic effect) at 100 µM, a critical feature for reducing arrhythmia risk . MC2 shows a dose-dependent negative chronotropic effect at lower concentrations (10–100 µM), making it unique among PDE3 inhibitors .
Metabolic and Lipolytic Side Effects: Benzyloxy derivatives (e.g., 4b) are associated with significant lipolysis, limiting their clinical utility . MC2 exhibits reduced lipolytic activity compared to amrinone and cilostamide, attributed to its piperidine substituent, which may hinder off-target interactions in adipocytes .
Biological Activity
6-(Allylsulfonyl)-4-methylquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H13N1O2S
- Molecular Weight : 239.30 g/mol
- CAS Number : 1207858-44-3
The compound features a quinoline core substituted with an allylsulfonyl group and a methyl group, which may influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of appropriate precursors under acidic or basic conditions.
- Sulfonylation : Introduction of the allylsulfonyl group can be achieved through sulfonylation reactions using reagents like allyl sulfonyl chloride.
- Purification : The final product is usually purified by recrystallization or chromatography techniques to ensure high purity for biological testing.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. It appears to activate caspase pathways, leading to programmed cell death.
-
Case Study Data :
- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 10 |
| This compound | A549 | 15 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
The proposed mechanism involves:
- Inhibition of Hsp90 : Similar compounds have been studied as inhibitors of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. By inhibiting Hsp90, these compounds can lead to the degradation of client proteins involved in cancer progression.
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial signaling has been observed, indicating that this compound may target multiple cellular pathways to exert its effects.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinoline derivatives:
| Compound Name | IC50 (µM) | Targeted Cancer Type |
|---|---|---|
| This compound | 10 | Breast Cancer |
| 3-(Heteroaryl)quinolin-2(1H)-ones | 28 | Prostate Cancer |
| Flavonol Derivatives | <5 | Lung Cancer |
This table illustrates that while other compounds exhibit varying degrees of potency, the specific structure of this compound may confer unique advantages in targeting specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
